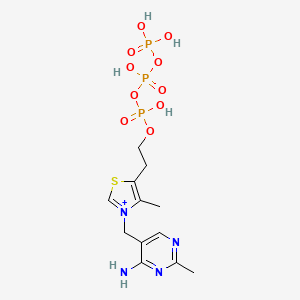

Thiamine triphosphate

Description

Structure

3D Structure

Properties

CAS No. |

50851-39-3 |

|---|---|

Molecular Formula |

C12H20N4O10P3S+ |

Molecular Weight |

505.30 g/mol |

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |

InChI Key |

IWLROWZYZPNOFC-UHFFFAOYSA-O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

history of thiamine triphosphate discovery

An In-depth Technical Guide to the History of Thiamine Triphosphate Discovery

Preamble: Beyond the Coenzyme

For much of modern biochemistry, the story of thiamine (vitamin B1) was synonymous with its diphosphorylated form, thiamine diphosphate (ThDP). As an essential coenzyme, ThDP's role in central metabolic pathways, such as the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, is canonical and well-established[1][2][3]. It is indispensable for cellular energy metabolism, a fact underscored by the severe neurological and cardiovascular symptoms of thiamine deficiency, known as beriberi[4][5]. However, the landscape of thiamine biochemistry is more complex than this singular narrative. The discovery of this compound (ThTP), a molecule that is not a coenzyme, challenged the established paradigm and initiated a decades-long search for its function, a search that continues to this day[6]. This guide provides a technical deep-dive into the history of ThTP's discovery, chronicling the key experiments, evolving hypotheses, and the scientific perseverance that brought this enigmatic molecule to light.

Part 1: The First Glimpse - An Unidentified Thiamine Derivative

The first suggestion that thiamine existed in a form other than the mono- and diphosphates emerged in the early 1950s. The advent of paper chromatography provided researchers with a powerful tool to separate closely related compounds from complex biological extracts.

In 1952, a seminal paper reported the presence of a third, unidentified thiamine compound in rat liver extracts that was distinct from ThMP and ThDP[7]. This observation was soon corroborated in other organisms like baker's yeast[8][9]. These early studies were met with both intrigue and skepticism, as the chemical nature and biological relevance of this compound were entirely unknown.

Experimental Protocol: Early Paper Chromatography for Thiamine Derivative Separation

The ability to resolve this new compound was contingent on the chromatographic techniques of the era. The general workflow was as follows:

-

Tissue Extraction: A sample, such as rat liver or yeast pellet, was homogenized in a cold solution (e.g., 5% trichloroacetic acid) to simultaneously extract small molecules and precipitate proteins.

-

Centrifugation: The homogenate was centrifuged to pellet the precipitated protein, leaving the thiamine derivatives in the supernatant.

-

Chromatographic Separation: The supernatant was carefully spotted onto a sheet of filter paper (e.g., Whatman No. 1). The paper was then placed in a sealed chromatography tank containing a solvent system, typically a mixture of an organic acid, a base, and water (e.g., isobutyric acid/ammonia/water). The solvent would migrate up the paper via capillary action, separating the compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase.

-

Visualization (The Thiochrome Method): After separation, the invisible spots of thiamine derivatives were visualized. The paper was sprayed with an alkaline solution of potassium ferricyanide. This treatment oxidizes thiamine and its phosphates into their highly fluorescent thiochrome derivatives. When viewed under ultraviolet (UV) light, the separated compounds appeared as distinct fluorescent spots, allowing for their identification and relative quantification.

This technique, while rudimentary by modern standards, was sensitive enough to consistently reveal a third spot, which we now know to be ThTP[8].

Part 2: From Observation to Identification - The Quest for a Function

While paper chromatography suggested its existence, definitively identifying the new compound and understanding its purpose required more advanced biochemical approaches. For years, it was considered a "specifically neuroactive compound" due to its relatively high concentration in nervous tissue[6][10].

ThTP has been found in a vast array of organisms, from bacteria and fungi to plants and animals, suggesting a fundamental, conserved role[6][11][12]. Unlike ThDP, ThTP does not act as a coenzyme for enzymatic reactions[6]. This crucial distinction fueled the search for alternative functions.

Hypothesis 1: A Role in Neurotransmission

The initial focus on a neurological function was driven by several key observations:

-

Localization: ThTP was found to be concentrated in the brain and nervous tissues of animals[13][14].

-

Membrane Association: In neurons, ThTP was found to be associated with membranes and could activate high-conductance anion channels in vitro[6][15].

-

Protein Phosphorylation: ThTP was shown to be capable of phosphorylating specific proteins, suggesting a role in signal transduction pathways distinct from ATP-mediated phosphorylation[11][15][16].

This body of evidence led to the hypothesis that ThTP was a signaling molecule involved in nerve conduction and synaptic transmission.

Diagram: Proposed Neuroactive Role of this compound

Caption: Enzymatic pathways governing the synthesis and degradation of ThTP.

Part 4: Modern Analysis and Future Directions

The study of thiamine derivatives has advanced significantly from the days of paper chromatography. Today, high-performance liquid chromatography (HPLC) is the method of choice for its superior resolution, sensitivity, and quantification capabilities.

Experimental Protocol: Modern HPLC Analysis of Thiamine Phosphates

-

Sample Preparation: Similar to older methods, biological samples are deproteinized, typically with perchloric or trichloroacetic acid.

-

Internal Standard: An internal standard (e.g., pyrithiamine) is added to the sample to correct for variations in extraction and injection volume.[17]

-

Derivatization: The thiamine compounds in the extract are converted to their fluorescent thiochrome derivatives pre-column by adding an alkaline ferricyanide solution. This step dramatically increases detection sensitivity.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system.

-

Technique: Ion-pair reversed-phase chromatography is commonly used. An ion-pairing agent (e.g., tetrabutylammonium hydroxide) is added to the mobile phase to improve the retention and separation of the negatively charged phosphate esters on a C18 column.[17]

-

Elution: A gradient of an organic solvent (e.g., methanol or acetonitrile) is used to elute the compounds, with ThTP, being the most polar, typically eluting first, followed by ThDP, ThMP, and finally unphosphorylated thiamine.

-

-

Detection: The separated thiochrome derivatives pass through a fluorescence detector set to the appropriate excitation and emission wavelengths (approx. 360 nm and 450 nm, respectively).[18] The resulting chromatogram shows distinct peaks for each derivative, and the area under each peak is proportional to its concentration.

This modern approach allows for the precise quantification of even the very low levels of ThTP found in most tissues, enabling researchers to study subtle changes in response to various physiological and pathological conditions.

Quantitative Data Summary

The concentration of thiamine derivatives varies significantly across tissues and organisms. While ThDP is consistently the most abundant form, the relative amount of ThTP can provide functional insights.

| Biological Sample | Total Thiamine Content | Thiamine Diphosphate (ThDP) | This compound (ThTP) | Key Insight |

| E. coli (Normal Growth) | ~5-7 nmol/g cells | ~90-95% | ~5-7% | Low basal level of ThTP. [19][20] |

| E. coli (Amino Acid Starvation) | Variable | Decreases | Can reach >50% of total thiamine | ThTP accumulates dramatically under metabolic stress. [9][21] |

| Human Skeletal Muscle | ~10-20 nmol/g | ~80-90% | ~5-15% | Relatively high basal ThTP, likely due to synthesis by adenylate kinase. [22] |

| Human Brain | ~5-15 nmol/g | ~85-95% | ~1-5% | Consistently present, supporting a potential role in neural function. [22] |

Conclusion: An Unfolding Story

The history of this compound is a compelling example of scientific discovery, moving from a mysterious chromatographic anomaly to a recognized, ubiquitous biomolecule. The journey has shifted our understanding of thiamine from solely a coenzyme precursor to a more complex family of molecules with diverse potential functions. While a definitive, singular role for ThTP remains elusive, the evidence strongly points towards its involvement in cellular signaling, particularly in response to metabolic stress. The continued development of advanced analytical tools and genetic models will undoubtedly uncover further secrets of this fascinating molecule, completing a story that began over 70 years ago with a simple fluorescent spot on a piece of paper.

References

- Bettendorff, L. (2014). This compound: a ubiquitous molecule in search of a physiological role. Neurochemical Research, 39(10), 1835-1843.

- Bettendorff, L. (2021). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. Biomolecules, 11(11), 1667.

- Hashitani, Y., & Cooper, J. R. (1983). Enzyme system involved in the synthesis of thiamin triphosphate. I. Purification and characterization of protein-bound thiamin diphosphate:ATP phosphoryltransferase. Biochimica et Biophysica Acta (BBA) - General Subjects, 748(2), 237-244.

-

Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]

- Cooper, J. R., Nishino, K., Nishino, N., & Piros, K. (1982). The enzymatic synthesis of thiamin triphosphate. Annals of the New York Academy of Sciences, 378, 177-186.

- Cooper, J. R., & Pincus, J. H. (1979). The role of thiamine in nervous tissue. Neurochemical Research, 4(2), 223-239.

- Atofarma. (n.d.). The Science Behind Thiamine: From Metabolism to Nervous System Support.

- Bettendorff, L., et al. (2021).

- Hazell, A. S., & Butterworth, R. F. (2009). Thiamin deficiency and brain disorders. Nutrition Research Reviews, 22(2), 165-174.

- Makarchikov, A. F., Lakaye, B., Gulyai, I. E., Czerniecki, J., Coumans, B., Wins, P., Grisar, T., & Bettendorff, L. (2003). This compound and thiamine triphosphatase activities: from bacteria to mammals. Cellular and Molecular Life Sciences, 60(7), 1477-1488.

- Gangolf, M., et al. (2010). Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells. PLOS ONE, 5(10), e13616.

- Lonsdale, D. (2018). The importance of thiamine (vitamin B1) in humans. Bioscience Reports, 38(6), BSR20181292.

- Lonsdale, D. (2021). Hiding in Plain Sight: Modern Thiamine Deficiency. Biomedicines, 9(10), 1295.

- Makarchikov, A. F., et al. (2003). This compound and thiamine triphosphatase activities: from bacteria to mammals. Cellular and Molecular Life Sciences.

-

Wikipedia contributors. (2024). Thiamine pyrophosphate. Wikipedia, The Free Encyclopedia. [Link]

- Chuang, H. P., Chiang, H. C., & Wang, K. T. (1969). Separation of thiamine derivatives by polyamide layer chromatography.

- Mścisz, A., et al. (2022). The importance of thiamine (vitamin B1) in humans. Bioscience Reports, 42(9), BSR20220957.

-

Wikipedia contributors. (2024). Thiamine. Wikipedia, The Free Encyclopedia. [Link]

- Hanson, A. D., et al. (2020). On the nature of this compound in Arabidopsis. Plant Physiology, 183(4), 1429-1431.

-

Nishino, K., Itokawa, Y., & Nose, Y. (1998). Hydrolysis and Synthesis of Thiamin Triphosphate in Bacteria. Journal of Nutritional Science and Vitaminology, 44(1), 1-11. [Link]

- Nishino, K., Itokawa, Y., & Nose, Y. (1998). Hydrolysis and synthesis of thiamin triphosphate in bacteria. Journal of Nutritional Science and Vitaminology, 44(1), 1-11.

- Bettendorff, L., & Wins, P. (2021).

-

Bettendorff, L. (2014). Time dependence of AThTP synthesis. ResearchGate. [Link]

- Carpenter, K. J. (2012). The Discovery of Thiamin. Annals of Nutrition and Metabolism, 61(3), 219-223.

- Thiamine analysis. (n.d.). University of Washington.

- Bâ, A. (2008). Metabolic and Structural Role of Thiamine in Nervous Tissues. Cellular and Molecular Neurobiology, 28(7), 959-971.

- Carpenter, K. J. (2012). The discovery of thiamin. Annals of Nutrition & Metabolism, 61(3), 219-223.

- Ziętara, P., et al. (2023). Thiamine (Vitamin B1)

- Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives.

- Lallas, C. S., et al. (2016). Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the nature of this compound in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of thiamine in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and thiamine triphosphatase activities: from bacteria to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and thiamine triphosphatase activities: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiamine (Vitamin B1)—An Essential Health Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiamine analysis [thiamine.dnr.cornell.edu]

- 19. Hydrolysis and Synthesis of Thiamin Triphosphate in Bacteria [jstage.jst.go.jp]

- 20. Hydrolysis and synthesis of thiamin triphosphate in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes [mdpi.com]

- 22. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells | PLOS One [journals.plos.org]

thiamine triphosphate chemical structure and properties

An In-Depth Technical Guide to Thiamine Triphosphate: Structure, Properties, and Biological Interrogation

Executive Summary

This compound (ThTP) represents a fascinating, yet enigmatic, frontier in the study of Vitamin B1 metabolism. Moving beyond the well-established coenzyme function of its precursor, thiamine diphosphate (ThDP), ThTP is emerging as a distinct biomolecule with putative roles in cellular signaling, energy metabolism, and neuronal function.[1][2] It is found in nearly all forms of life, from bacteria to mammals, suggesting a conserved and fundamental, though not fully elucidated, purpose.[1][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of ThTP's molecular architecture, its complex biological landscape, and critically, the field-proven methodologies required for its synthesis and quantitative analysis. Our focus is not merely on protocol recitation, but on the underlying scientific principles that ensure methodological robustness and data integrity.

The Molecular Architecture of this compound

The functional identity of any biomolecule is intrinsically linked to its chemical structure and resulting physicochemical properties. ThTP is no exception. Its structure consists of a substituted pyrimidine ring and a thiazolium ring, linked by a methylene bridge. The defining feature is the triphosphate moiety esterified to the hydroxyethyl side chain of the thiazolium ring.[4] This triphosphate tail is the key to its energetic potential and distinct functions compared to thiamine and its other phosphate esters.

The molecule's charge and conformation are highly dependent on the surrounding pH. The pKa of the N1 nitrogen on the pyrimidine ring is approximately 4.8.[5] The triphosphate group contains multiple ionizable protons, contributing to the molecule's overall strong negative charge at physiological pH. This anionic nature is a critical determinant for its interaction with enzymes and its separation in analytical protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₂H₁₉N₄O₁₀P₃S | [3] |

| Molar Mass | 504.288 g/mol | [3] |

| IUPAC Name | [2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [6] |

| pKa Values (approx.) | The triphosphate chain has multiple acidic protons. The pyrimidine ring N1 has a pKa of ~4.8. Thiamine is most stable in acidic conditions (pH < 6.0). | [5][7] |

| Solubility | Soluble in water; limited solubility in alcohols and less polar organic solvents. | [4] |

| Stability | Unstable in neutral and alkaline solutions.[8] Degradation is accelerated by increased temperature. More stable under acidic conditions (pH < 6.0).[7] |

The Biological Landscape: Beyond the Coenzyme Paradigm

While ThDP is a cornerstone coenzyme for enzymes in central metabolic pathways, ThTP does not share this role.[2] Its biological significance appears to lie in regulation and signaling, governed by a tightly controlled metabolic cycle.

Synthesis and Degradation: A Tightly Regulated Pool

The cellular concentration of ThTP is maintained at a low level through a dynamic balance of synthesis and hydrolysis.

-

Synthesis : ThTP is formed by the phosphorylation of ThDP. This is not catalyzed by a single, dedicated enzyme but appears to occur via two primary mechanisms conserved from bacteria to mammals[1][2]:

-

Mitochondrial FₒF₁-ATP Synthase : In brain mitochondria, ThTP synthesis is coupled to the respiratory chain via a chemiosmotic mechanism, similar to ATP synthesis. This process requires a proton-motive force and is energized by the oxidation of substrates like succinate.[3]

-

Cytosolic Adenylate Kinase 1 (AK1) : In the cytosol, AK1 can catalyze the transfer of a phosphate group from ATP to ThDP.

-

-

Degradation : The hydrolysis of ThTP back to ThDP is catalyzed by a highly specific cytosolic thiamine triphosphatase (ThTPase) .[2][9] This 25-kDa enzyme has an absolute requirement for divalent cations, such as Mg²⁺, for its catalytic activity.[9] The specificity of this enzyme ensures that the cellular ThTP pool is precisely controlled.

Caption: Metabolic cycle of this compound (ThTP).

Proposed Biological Functions

The precise physiological role of ThTP is an active area of investigation, with compelling evidence pointing towards its involvement in neuronal signaling and cellular stress responses.

-

Modulation of Ion Channels : One of the most direct functional demonstrations for ThTP is its ability to activate a high-conductance anion channel in neuroblastoma cells.[10] This activation appears to be irreversible, suggesting a mechanism that may involve phosphorylation of the channel or an associated protein by ThTP.[10] This provides a potential molecular basis for the long-hypothesized role of thiamine derivatives in nerve conduction.[1]

-

Protein Phosphorylation : ThTP can act as a phosphate donor in protein phosphorylation reactions.[2] A notable target is rapsyn, a protein associated with the nicotinic acetylcholine receptor, suggesting a role for ThTP in modulating synaptic signaling.[11]

-

Cellular Stress Signaling : In organisms like E. coli, ThTP levels transiently increase in response to amino acid starvation, suggesting it may function as a signal to adapt to changing nutritional conditions.[2] Its synthesis via mitochondrial respiration also hints at a role in cellular energetics.[2]

Caption: Proposed signaling mechanisms of this compound (ThTP).

Methodologies for the Interrogation of this compound

Advancing our understanding of ThTP requires robust and reliable methods for its quantification in complex biological matrices and for its in vitro synthesis for functional studies.

Quantitative Analysis: A Validated HPLC-Fluorescence Protocol

The gold-standard for the quantification of thiamine and its phosphate esters is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.

-

Causality Behind Experimental Choices :

-

Reversed-Phase Chromatography : A C18 stationary phase is used, which separates molecules based on hydrophobicity. However, ThTP and its congeners are highly polar and ionic.

-

Ion-Pairing Reagents : To achieve retention and separation on a C18 column, an ion-pairing reagent (e.g., tetrabutylammonium hydroxide or an alkyl sulfonate) is added to the mobile phase.[12][13] This reagent contains a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the oppositely charged analyte (ThTP). This masks the charge of ThTP and increases its overall hydrophobicity, thereby promoting retention.

-

Pre-Column Derivatization : Thiamine and its esters have poor native fluorescence. To achieve the high sensitivity needed to detect the low physiological concentrations of ThTP, they are oxidized prior to injection. This reaction, typically using potassium ferricyanide in an alkaline solution, converts the thiamine moiety into the highly fluorescent thiochrome derivative.[14][15][16]

-

Fluorescence Detection : The resulting thiochrome esters are detected with high sensitivity and specificity using a fluorescence detector, typically with an excitation wavelength around 375 nm and an emission wavelength around 435 nm.[16]

-

-

Step-by-Step Experimental Protocol for ThTP Analysis in Whole Blood :

-

Sample Preparation :

-

To 200 µL of heparinized whole blood, add 200 µL of 0.2 M potassium acetate (pH 4.5).

-

Add 200 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.[14]

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Derivatization to Thiochrome :

-

HPLC Analysis :

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A : 25 mM sodium phosphate buffer, pH 7.0 : Methanol (90:10).[16]

-

Mobile Phase B : 25 mM sodium phosphate buffer, pH 7.0 : Methanol (30:70).[16]

-

Flow Rate : 0.6 mL/min.

-

Injection Volume : 20 µL.

-

Gradient : A typical gradient would start with a high percentage of Mobile Phase A to retain the ion-paired analytes, followed by a ramp-up of Mobile Phase B to elute them in order of increasing hydrophobicity.

-

Detection : Fluorescence detector set to Ex: 375 nm, Em: 435 nm.[16]

-

-

Quantification :

-

Generate a standard curve using certified ThTP standards subjected to the same preparation and derivatization process.

-

Calculate the concentration in the sample by interpolating its peak area against the standard curve.

-

-

Caption: Experimental workflow for HPLC-based quantification of ThTP.

Enzymatic Synthesis of this compound

For functional studies, a source of pure ThTP is required. While chemical synthesis is possible, enzymatic synthesis provides a route to biologically active ThTP with high specificity.

-

Principle & Rationale : This method leverages the activity of enzymes that phosphorylate ThDP. An older but established method uses a ThDP:ATP phosphoryltransferase.[17] This approach is superior to chemical synthesis for producing a product free of non-biological isomers and harsh chemical residues. The reaction requires the substrate (ThDP), a phosphate donor (ATP), a divalent cation cofactor (Mg²⁺), and the enzyme in a suitable buffer.

-

Step-by-Step Protocol for Enzymatic Synthesis :

-

Enzyme Source : Obtain or purify ThDP:ATP phosphoryltransferase from a source like bovine brain.[17]

-

Reaction Mixture Setup : In a microcentrifuge tube, combine the following in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5):

-

Thiamine Diphosphate (ThDP) to a final concentration of 1 mM.

-

Adenosine Triphosphate (ATP) to a final concentration of 5 mM.

-

Magnesium Chloride (MgCl₂) to a final concentration of 10 mM.

-

-

Enzyme Addition : Add a predetermined amount of the phosphoryltransferase enzyme to initiate the reaction.

-

Incubation : Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time should be determined empirically by taking time-course samples and analyzing for ThTP formation via HPLC.

-

Reaction Termination : Stop the reaction by adding an equal volume of cold 10% TCA or by heat inactivation (e.g., 95°C for 5 minutes), followed by centrifugation to remove the denatured enzyme.

-

Purification : The resulting ThTP can be purified from the remaining substrates (ThDP, ATP) and byproducts (ADP) using anion-exchange chromatography, which separates molecules based on their negative charge.

-

Conclusion

This compound is a molecule at the crossroads of classical metabolism and modern cell signaling. While its coenzyme precursor, ThDP, has a well-defined role, ThTP's functions are more subtle and regulatory in nature. Its involvement in neuronal excitability and stress signaling makes it a compelling target for further investigation in neuroscience and metabolic research. Progress in this field is critically dependent on the rigorous application of analytical and synthetic methodologies. The detailed, validated protocols provided in this guide offer researchers the necessary tools to accurately quantify ThTP in biological systems and to produce it for functional assays, thereby enabling the continued exploration of this ubiquitous and important molecule.

References

-

Title: Structural basis for the catalytic mechanism of mammalian 25-kDa thiamine triphosphatase Source: PubMed URL: [Link]

-

Title: this compound – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Normalized distributions of thiamine species versus pH. a) pKa 1 =... Source: ResearchGate URL: [Link]

-

Title: this compound activates an anion channel of large unit conductance in neuroblastoma cells Source: PubMed URL: [Link]

-

Title: Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance Source: PubMed URL: [Link]

-

Title: A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media Source: International Journal of Chemistry URL: [Link]

-

Title: this compound: a ubiquitous molecule in search of a physiological role Source: PubMed URL: [Link]

-

Title: Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes Source: MDPI URL: [Link]

-

Title: The enzymatic synthesis of thiamin triphosphate Source: PubMed URL: [Link]

-

Title: A simplified HPLC method for thiamine and its phosphate esters in whole blood Source: Journal of Analytical Bio-Science URL: [Link]

-

Title: Thiamine triphosphatase activity in bovine kidney Source: ResearchGate URL: [Link]

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood Source: Clinical Chemistry (Oxford Academic) URL: [Link]

-

Title: Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood Source: ResearchGate URL: [Link]

-

Title: Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood Source: SciSpace URL: [Link]

-

Title: Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood Source: OUCI URL: [Link]

-

Title: Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis Source: PubMed URL: [Link]

-

Title: Simple HPLC Method with Internal Standard for Evaluation of Vitamin B 1 Status By Use of Whole Blood Source: ResearchGate URL: [Link]

-

Title: Enzyme system involved in the synthesis of thiamin triphosphate. I. Purification and characterization of protein-bound thiamin diphosphate: ATP phosphoryltransferase Source: PubMed URL: [Link]

-

Title: Comparison of Stability of Thiamin Salts at High Temperature and Water Activity Source: ResearchGate URL: [Link]

-

Title: Ion Pair Liquid Chromatography Method for the Determination of Thiamine (Vitamin B1) Homeostasis Source: ResearchGate URL: [Link]

-

Title: Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use Source: PubMed Central (PMC) URL: [Link]

-

Title: Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed Source: PubMed Central (PMC) URL: [Link]

-

Title: Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis. Source: Semantic Scholar URL: [Link]

-

Title: Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride Source: SpringerLink URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H20N4O10P3S+ | CID 511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for the catalytic mechanism of mammalian 25-kDa thiamine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound activates an anion channel of large unit conductance in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. j-jabs.umin.jp [j-jabs.umin.jp]

- 15. academic.oup.com [academic.oup.com]

- 16. scispace.com [scispace.com]

- 17. Enzyme system involved in the synthesis of thiamin triphosphate. I. Purification and characterization of protein-bound thiamin diphosphate: ATP phosphoryltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of Thiamine Triphosphate: A Technical Guide for Researchers

Abstract

Thiamine triphosphate (ThTP), a naturally occurring derivative of vitamin B1, has long been a molecule of intrigue within the scientific community. While its precise physiological role remains under active investigation, the regulation of its cellular concentration is critical and primarily governed by enzymatic hydrolysis. This technical guide provides an in-depth exploration of the enzymatic hydrolysis of ThTP, with a focus on the key enzyme, thiamine triphosphatase (ThTPase). We will delve into the biochemical properties of this enzyme, its catalytic mechanism, and provide a detailed protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ThTP metabolism.

Introduction: The Enigma of this compound

Thiamine (vitamin B1) is essential for cellular metabolism, primarily in its diphosphate form (ThDP), which serves as a crucial coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] However, thiamine also exists in other phosphorylated forms, including thiamine monophosphate (ThMP) and this compound (ThTP).[1] Discovered over six decades ago, ThTP was initially thought to be a neuroactive compound.[4] While it is found in most cell types, from bacteria to mammals, its definitive physiological function is still being elucidated.[4][5]

Unlike ThDP, ThTP does not act as a coenzyme.[4] In mammalian cells, ThTP is produced at a low but constant rate.[4] Its synthesis can occur through at least two pathways: via adenylate kinase 1 in the cytosol and by F1Fo-ATP synthase in brain mitochondria.[4] The cellular concentration of ThTP is tightly controlled, not by its synthesis, but by its specific hydrolysis.[4] This critical reaction is catalyzed by a highly specific cytosolic enzyme, thiamine triphosphatase (ThTPase).[4][6] The presence of this dedicated enzyme underscores the importance of maintaining appropriate ThTP levels and hints at a significant, yet incompletely understood, biological role. Emerging evidence suggests ThTP may be involved in cellular signaling pathways or cellular energetics.[4]

This guide will provide a comprehensive overview of the enzymatic hydrolysis of ThTP, focusing on the central role of ThTPase. We will explore the enzyme's characteristics, its catalytic mechanism, and provide a practical, field-proven protocol for studying its activity.

The Key Player: Thiamine Triphosphatase (ThTPase)

The hydrolysis of ThTP to thiamine diphosphate (ThDP) and inorganic phosphate is primarily carried out by a specific 25-kDa cytosolic enzyme known as thiamine triphosphatase (ThTPase, EC 3.6.1.28).[7][8][9] While other less specific phosphohydrolases may contribute to ThTP breakdown in some organisms, mammalian tissues possess this highly specific enzyme, suggesting a precise regulatory role.[5]

Biochemical Properties and Classification

Mammalian ThTPase is a soluble, cytosolic enzyme with an alkaline pH optimum.[7] A critical characteristic of this enzyme is its absolute requirement for divalent cations, with Mg2+ being the most effective cofactor.[7][8] Structurally, ThTPase belongs to the triphosphate tunnel metalloenzyme (TTM) family.[6][10]

The Catalytic Mechanism: A Symphony of Structure and Cationic Assistance

The hydrolysis of ThTP by ThTPase is a highly specific process. The enzyme exhibits a high affinity for ThTP and does not significantly hydrolyze other organic triphosphates like ATP. This specificity is crucial for its function in regulating cellular ThTP levels without interfering with the vast pool of ATP.

The catalytic mechanism involves several key steps:

-

Divalent Cation Binding: The reaction is initiated by the binding of a divalent cation, typically Mg2+, to the active site of the enzyme. This binding induces a minor local conformational change in the enzyme.[7][8]

-

Substrate Binding and Conformational Change: Subsequently, ThTP binds to the active site. This binding event triggers a more significant, global conformational change in the enzyme's structure.[7][8] NMR studies have revealed that the free enzyme exists in an "open cleft" conformation, which transitions to a "tunnel fold" upon the formation of the ternary complex with Mg2+ and ThTP.[7][8] This structural change is crucial for properly orienting the substrate for catalysis and excluding water molecules from unproductive side reactions.

-

Hydrolysis and Product Release: Within the active site, the Mg2+ ion plays a vital role in catalysis, likely by coordinating with the phosphate groups of ThTP and activating a water molecule for nucleophilic attack on the terminal phosphate bond. This results in the cleavage of the phosphoanhydride bond, yielding ThDP and inorganic phosphate (Pi). Following the reaction, the products are released, and the enzyme returns to its initial state.

The diagram below illustrates the proposed enzymatic hydrolysis pathway of this compound by ThTPase.

Caption: Enzymatic hydrolysis of ThTP by ThTPase.

Experimental Analysis of ThTP Hydrolysis: A Step-by-Step Protocol

The following protocol provides a robust method for determining the activity of ThTPase. The principle of this assay is to measure the rate of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ThTP. This can be achieved using a colorimetric method, such as the Malachite Green assay, which forms a colored complex with free phosphate.

Reagents and Buffers

-

Enzyme Preparation: Purified or partially purified ThTPase. The concentration should be determined by a standard protein assay (e.g., Bradford or BCA).

-

Substrate Stock Solution: 10 mM this compound (ThTP) in nuclease-free water. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5.

-

Cofactor Solution: 1 M MgCl₂.

-

Reaction Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA). Caution: TCA is corrosive.

-

Phosphate Detection Reagent: Malachite Green Phosphate Assay Kit (commercially available). Prepare according to the manufacturer's instructions.

-

Phosphate Standard: A series of known concentrations of KH₂PO₄ in nuclease-free water (e.g., 0 to 50 µM) for generating a standard curve.

Experimental Workflow

The diagram below outlines the experimental workflow for the ThTPase activity assay.

Caption: Experimental workflow for ThTPase activity assay.

Detailed Assay Protocol

-

Prepare Phosphate Standard Curve:

-

In a 96-well plate, prepare a series of phosphate standards by diluting the KH₂PO₄ stock solution in the assay buffer. Include a blank with only assay buffer.

-

-

Set up the Enzymatic Reaction:

-

In microcentrifuge tubes, prepare the reaction mixture (final volume of 100 µL). A typical reaction mixture contains:

-

50 mM Tris-HCl, pH 8.5

-

5 mM MgCl₂

-

Your enzyme preparation (e.g., 1-10 µg of protein)

-

Nuclease-free water to adjust the volume.

-

-

Prepare a "no enzyme" control for each sample to account for non-enzymatic hydrolysis of ThTP.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding ThTP to a final concentration of 1 mM.

-

Incubate at 37°C. The incubation time will depend on the enzyme activity and should be optimized to ensure the reaction is in the linear range (e.g., 10-30 minutes).

-

-

Terminate the Reaction:

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.

-

-

Phosphate Detection:

-

Transfer a portion of the supernatant (e.g., 50 µL) from each reaction tube and the phosphate standards to a new 96-well plate.

-

Add the Malachite Green reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at the recommended wavelength (typically between 620 nm and 660 nm) using a microplate reader.

-

Data Analysis and Interpretation

-

Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Phosphate Concentration: Use the standard curve equation to determine the concentration of inorganic phosphate released in each sample. Remember to account for any dilution factors.

-

Determine Specific Activity: The specific activity of the enzyme is expressed as the amount of product formed per unit time per amount of enzyme. It can be calculated using the following formula:

Specific Activity (µmol/min/mg) = ( [Pi] in µM * Reaction Volume in L ) / ( Incubation Time in min * Amount of Enzyme in mg )

Quantitative Data Summary

The kinetic parameters of ThTPase can vary depending on the source of the enzyme and the assay conditions. The following table provides a summary of typical kinetic values for mammalian ThTPase.

| Parameter | Typical Value Range | Notes |

| Km for ThTP | 1 - 10 µM | Indicates a high affinity of the enzyme for its substrate. |

| Optimal pH | 8.0 - 9.0 | The enzyme is most active under alkaline conditions. |

| Cofactor | Mg²⁺ | An absolute requirement for catalytic activity. |

| Molecular Weight | ~25 kDa | A relatively small, soluble protein. |

Conclusion and Future Directions

The enzymatic hydrolysis of this compound is a fundamental process in the cellular metabolism of this enigmatic molecule. The highly specific thiamine triphosphatase plays a crucial role in regulating ThTP levels, suggesting that precise control of this molecule is vital for normal cellular function. While the exact physiological role of ThTP is still under investigation, the tools and protocols outlined in this guide provide a solid foundation for researchers to explore its function further.

Future research in this area will likely focus on elucidating the signaling pathways in which ThTP may be involved, identifying the physiological consequences of altered ThTPase activity, and exploring the potential of ThTPase as a therapeutic target in diseases where thiamine metabolism is dysregulated. A deeper understanding of the enzymatic hydrolysis of ThTP will undoubtedly shed more light on the broader roles of thiamine in health and disease.

References

-

Bettendorff, L. (2014). This compound: a ubiquitous molecule in search of a physiological role. Journal of Inherited Metabolic Disease, 37(4), 539-546. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Gangloff, A., et al. (2008). Structural Basis for the Catalytic Mechanism of Mammalian 25-kDa Thiamine Triphosphatase. Journal of Biological Chemistry, 283(16), 11063-11072. [Link]

-

Khan, M. M. T., & Rao, T. N. (2013). A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 1-6. [Link]

-

Gangloff, A., et al. (2008). Structural basis for the catalytic mechanism of mammalian 25-kDa thiamine triphosphatase. Journal of Biological Chemistry, 283(16), 11063-11072. [Link]

-

Bettendorff, L., & Wins, P. (2009). Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors. FEBS Journal, 276(11), 2921-2935. [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Thiamine pyrophosphate. [Link]

-

Bettendorff, L., & Wins, P. (2021). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Molecular Sciences, 22(21), 11996. [Link]

-

Bettendorff, L., & Wins, P. (2021). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Molecular Sciences, 22(21), 11996. [Link]

-

Bettendorff, L., & Wins, P. (2021). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Molecular Sciences, 22(21), 11996. [Link]

-

Lonsdale, D. (2022). Thiamine (Vitamin B1)—An Essential Health Regulator. Nutrients, 14(23), 5133. [Link]

-

Wikipedia. (n.d.). Thiamine-triphosphatase. [Link]

-

Makarchikov, A. F., et al. (2003). This compound and thiamine triphosphatase activities: from bacteria to mammals. Cellular and Molecular Life Sciences, 60(7), 1478-1488. [Link]

-

Tylicki, A., & Łotowski, Z. (2011). [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy Higieny i Medycyny Doswiadczalnej, 65, 449-463. [Link]

Sources

- 1. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and thiamine triphosphatase activities: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis for the Catalytic Mechanism of Mammalian 25-kDa Thiamine Triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the catalytic mechanism of mammalian 25-kDa thiamine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Thiamine Phosphates: Contrasting the Established Coenzymatic Roles of Thiamine Diphosphate with the Emerging Functions of Thiamine Triphosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) and its phosphorylated derivatives are fundamental to cellular physiology across all domains of life. While thiamine diphosphate (ThDP) is unequivocally established as an indispensable coenzyme in central metabolic pathways, the cellular roles of thiamine triphosphate (ThTP) are emerging from the shadows of its better-known sibling, suggesting functions beyond catalysis. This technical guide provides a comprehensive exploration of the distinct and overlapping worlds of ThDP and ThTP. We will dissect the well-defined coenzymatic functions of ThDP in carbohydrate and amino acid metabolism and contrast them with the current understanding of ThTP's non-coenzymatic roles in cellular stress signaling and neuronal function. This guide will also delve into the metabolic pathways governing their synthesis and degradation, and present methodologies for their quantification, providing a robust resource for researchers investigating thiamine biology and its therapeutic potential.

Introduction: The Thiamine Phosphate Family

Thiamine is a water-soluble vitamin that, once absorbed, is converted within the cell into several phosphorylated forms, primarily thiamine monophosphate (TMP), thiamine diphosphate (ThDP), and this compound (ThTP).[1][2] While TMP is largely considered a precursor or degradation product, ThDP and ThTP represent the major biologically active forms. For decades, the spotlight has been firmly on ThDP, owing to its critical role as a coenzyme for a suite of enzymes essential for energy metabolism.[3] However, accumulating evidence suggests that ThTP, and another derivative, adenosine this compound (AThTP), possess distinct, non-coenzymatic functions that are vital for cellular adaptation and signaling.[1][3] This guide will illuminate the well-trodden paths of ThDP's function while exploring the newer, less-defined territories of ThTP's cellular contributions.

Thiamine Diphosphate (ThDP): The Workhorse of Cellular Metabolism

Thiamine diphosphate, also known as thiamine pyrophosphate (TPP), is the most abundant and well-characterized thiamine derivative, constituting up to 90% of the total thiamine in the body.[4] Its celebrity status in cellular biochemistry is due to its indispensable role as a coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[2][5][6]

Coenzymatic Functions of ThDP

ThDP's catalytic prowess lies in its ability to stabilize carbanion intermediates through its thiazole ring, facilitating reactions that would otherwise be energetically unfavorable.[7] It is a crucial cofactor for three major mitochondrial enzyme complexes and one key cytosolic enzyme:

-

Pyruvate Dehydrogenase Complex (PDH): This complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid cycle (Krebs cycle).[2][5]

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory point in the citric acid cycle, this complex is responsible for the conversion of α-ketoglutarate to succinyl-CoA.[2][5]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[2][5]

-

Transketolase (TKT): A cytosolic enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP), which is crucial for the synthesis of ribose-5-phosphate (a precursor for nucleotides) and NADPH (a key reducing agent).[5][8]

The central role of ThDP in these pathways underscores its importance in cellular energy production (ATP synthesis), biosynthesis of nucleic acids and fatty acids, and the maintenance of redox balance.[5][9][10]

ThDP and Cellular Health

Given its integral role in metabolism, a deficiency in thiamine, and consequently ThDP, has profound pathological consequences.[9][11] Impaired activity of ThDP-dependent enzymes leads to a buildup of metabolic intermediates like pyruvate and lactate, resulting in lactic acidosis.[9][11] The brain is particularly vulnerable to thiamine deficiency due to its high reliance on glucose metabolism for energy.[12][13] Conditions such as Beriberi and Wernicke-Korsakoff syndrome are direct consequences of severe thiamine deficiency.[3]

This compound (ThTP): Beyond the Coenzyme Paradigm

In stark contrast to the well-defined roles of ThDP, this compound has long been a molecule in search of a function.[14] While present in most organisms from bacteria to mammals, its cellular concentrations are significantly lower than those of ThDP.[15][16] Crucially, ThTP does not act as a coenzyme for any known enzyme.[14] Instead, emerging research points towards non-coenzymatic roles in cellular signaling and stress responses.[1][3]

Synthesis and Degradation of ThTP

The synthesis of ThTP is not as straightforward as the pyrophosphorylation of thiamine to ThDP. In mammalian cells, ThTP can be synthesized in the cytosol by adenylate kinase 1 and in brain mitochondria via a mechanism linked to F_oF_1-ATP synthase.[14] Its cellular levels are tightly regulated by a specific cytosolic thiamine triphosphatase (ThTPase), which hydrolyzes ThTP back to ThDP.[14]

Proposed Cellular Roles of ThTP

The precise physiological functions of ThTP are still under active investigation, with several compelling hypotheses emerging:

-

Cellular Stress Response: In E. coli, ThTP transiently accumulates in response to amino acid starvation, suggesting a role as a signaling molecule or "alarmone" that helps the cell adapt to nutritional stress.[1][15][17]

-

Neuronal Function: An early hypothesis suggested a specific role for ThTP in nerve excitability, though this has not been definitively confirmed.[12][15] More recent studies have shown that ThTP can phosphorylate certain proteins, including the acetylcholine receptor-associated protein rapsyn, hinting at a role in synaptic signaling.[11][18] ThTP has also been shown to activate high-conductance anion channels in vitro.[14]

-

Energy Metabolism: The synthesis of ThTP by ATP synthase in mitochondria has led to speculation that it may play a role in cellular energetics, although the exact nature of this role remains elusive.[14]

Comparative Overview: ThDP vs. ThTP

| Feature | Thiamine Diphosphate (ThDP) | This compound (ThTP) |

| Primary Role | Coenzyme | Putative signaling molecule, non-coenzymatic functions |

| Cellular Concentration | High (major thiamine derivative) | Low |

| Key Functions | Catalysis in carbohydrate and amino acid metabolism (PDH, KGDH, BCKDH, TKT) | Cellular stress response, potential role in neuronal signaling and energy metabolism |

| Mechanism of Action | Covalent catalysis via thiazole ring | Protein phosphorylation, ion channel activation (proposed) |

| Synthesis | Thiamine pyrophosphokinase | Adenylate kinase 1, F_oF_1-ATP synthase |

| Degradation | Hydrolysis to TMP and thiamine | Specific thiamine triphosphatase (ThTPase) |

Experimental Methodologies

The study of thiamine phosphates requires robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is the most common method for the separation and quantification of thiamine and its phosphate esters in biological samples.[19][20]

Workflow for Thiamine Phosphate Analysis

Caption: A generalized workflow for the analysis of thiamine phosphates.

Step-by-Step Protocol for HPLC Analysis

-

Sample Collection and Storage: Collect whole blood in EDTA-containing tubes or harvest tissues. Store samples at -80°C until analysis to prevent degradation of thiamine phosphates.

-

Protein Precipitation: To 100 µL of whole blood or tissue homogenate, add 200 µL of ice-cold 10% trichloroacetic acid. Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Derivatization: Transfer the supernatant to a new tube. For derivatization to fluorescent thiochrome derivatives, add an alkaline solution of potassium ferricyanide. The reaction is typically stopped by the addition of a stabilizing agent.[20]

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used to separate thiamine, TMP, ThDP, and ThTP.[20][21]

-

Fluorescence Detection: Detect the separated thiochrome derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantification: Determine the concentrations of each thiamine phosphate by comparing the peak areas to those of known standards.[19]

Thiamine Metabolism: A Dynamic Equilibrium

The cellular concentrations of ThDP and ThTP are maintained through a dynamic interplay of synthesis and degradation, ensuring that the cell has an adequate supply of the necessary thiamine derivatives for its metabolic and signaling needs.

Caption: The intracellular metabolism of thiamine phosphates.

Conclusion and Future Directions

The cellular roles of thiamine diphosphate as a central metabolic coenzyme are well-established and foundational to our understanding of cellular bioenergetics. In contrast, this compound is emerging as a molecule with nuanced, non-coenzymatic functions, particularly in the realm of cellular stress signaling and neurobiology. For researchers and drug development professionals, this dichotomy presents both challenges and opportunities. While targeting ThDP-dependent enzymes is a known strategy, modulating the less-understood pathways involving ThTP could open new avenues for therapeutic intervention in a range of disorders, from metabolic diseases to neurodegenerative conditions. Future research should focus on unequivocally defining the physiological roles of ThTP, identifying its protein targets, and elucidating the signaling pathways in which it participates. A deeper understanding of the interplay between ThDP and ThTP will undoubtedly provide a more complete picture of the vital contributions of thiamine to cellular health and disease.

References

-

Bettendorff, L. (2000). Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors. PubMed. [Link]

-

Manzetti, S., Zhang, J., & van der Spoel, D. (2014). Thiamin Function, Metabolism, Uptake, and Transport. Biochemistry, 53(5), 821–835. [Link]

-

Wikipedia. Thiamine pyrophosphate. [Link]

-

Small Molecule Pathway Database. Thiamine Metabolism. [Link]

-

Wikipedia. This compound. [Link]

-

Tylicki, A., & Siemieniuk, M. (2011). [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy higieny i medycyny doswiadczalnej (Online), 65, 447–469. [Link]

-

Lonsdale, D. (2018). The importance of thiamine (vitamin B1) in humans. Bioscience Reports, 38(6). [Link]

-

Bettendorff, L. (2014). This compound: a ubiquitous molecule in search of a physiological role. Journal of bioenergetics and biomembranes, 46(2), 125–129. [Link]

-

Lonsdale, D. (2023). Thiamine (Vitamin B1)—An Essential Health Regulator. MDPI. [Link]

-

Linus Pauling Institute. Thiamin. [Link]

-

Bettendorff, L., & Wins, P. (2013). Biological functions of thiamine derivatives: focus on non-coenzyme roles. World Journal of Biological Chemistry, 4(4), 86–94. [Link]

-

Mimori, Y., Katsuoka, H., & Nakamura, S. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science, 24(3), 213-216. [Link]

-

Bunik, V. I., & Tylicki, A. (2019). Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance. Biochemistry (Moscow), 84(8), 833–853. [Link]

-

Bettendorff, L. (2014). This compound: a ubiquitous molecule in search of a physiological role. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 17.2: Thiamine Diphosphate (Vitamin B1). [Link]

-

Attota, R., & Krishnan, A. (2017). The critical role of thiamine in carbohydrate metabolism and its connection with GSH (reduced glutathione) generation. ResearchGate. [Link]

-

Frank, E. L., & Johnson, L. A. (2008). Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. Clinical chemistry, 54(9), 1545–1551. [Link]

-

Frank, E. L., & Johnson, L. A. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. ResearchGate. [Link]

-

Jordan, F., & Fure, J. (2008). Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. FEBS Journal, 275(20), 4935–4948. [Link]

-

Bunik, V. I., & Tylicki, A. (2019). Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance. PubMed. [Link]

-

Bettendorff, L. (2013). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Tryptophan Research, 6, 1–11. [Link]

-

Frank, E. L., & Johnson, L. A. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 54(9), 1545–1551. [Link]

-

ResearchGate. Thiamine. [Link]

-

Lakaye, B., Wirtzfeld, B., Wins, P., Grisar, T., & Bettendorff, L. (2004). Adenylate kinase-independent this compound accumulation under severe energy stress in Escherichia coli. BMC microbiology, 4, 2. [Link]

-

Hazell, A. S., & Butterworth, R. F. (1999). Thiamin deficiency and brain disorders. Metabolic brain disease, 14(4), 275–287. [Link]

-

Frank, E. L., & Johnson, L. A. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. SciSpace. [Link]

-

Flagg, T. P. (2017). Thiamin. Current developments in nutrition, 1(3), 22–22. [Link]

-

Nishino, H., Nishino, N., & Iwashima, A. (1984). Hydrolysis and synthesis of thiamin triphosphate in bacteria. Journal of bacteriology, 157(2), 654–657. [Link]

-

Stolz, J., & Vielreicher, M. (2018). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. Yeast (Chichester, England), 35(1), 13–26. [Link]

-

Suzue, R. (1958). Studies on the Degradation and the Synthesis of 'thiamine Phosphates. (II): Enzymatic Synthesis of Thiamine Diphso phates (Cocarboxylase). Bulletin of the Institute for Chemical Research, Kyoto University, 36(1), 8-12. [Link]

-

Gigliobianco, M. R., Giraldi, T., & Bettendorff, L. (2010). Adenosine this compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress. BMC microbiology, 10, 148. [Link]

-

Ahn, I.-P., Kim, S., Lee, Y.-H., & Suh, S.-C. (2007). Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis. Plant molecular biology, 64(4), 475–485. [Link]

-

Lazić, A., Stojković, T., & Stojanović, I. (2023). Thiamine Compounds Alleviate Oxidative Stress, Over-Expression of Pro-Inflammatory Markers and Behavioral Abnormalities in a Mouse Predation Model of PTSD. MDPI. [Link]

-

Gigliobianco, M. R., Giraldi, T., & Bettendorff, L. (2010). Adenosine this compound accumulates in Escherichia coli cells in response to specific conditions of metabolic stress. ResearchGate. [Link]

-

Schenk, G., Duggleby, R. G., & Nixon, P. F. (1998). Properties and functions of the thiamin diphosphate dependent enzyme transketolase. The international journal of biochemistry & cell biology, 30(12), 1297–1318. [Link]

-

Stojković, T., Lazić, A., & Stojanović, I. (2023). Thiamine and benfotiamine: Focus on their therapeutic potential. Archives of toxicology, 97(10), 2697–2711. [Link]

-

Hrubša, M., & Siatka, T. (2021). Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults. Frontiers in psychiatry, 12, 667389. [Link]

-

Lonsdale, D. (2023). Biochemistry of Thiamine and Thiamine Phosphate Compounds. ResearchGate. [Link]

-

Bettendorff, L. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. MDPI. [Link]

Sources

- 1. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults [frontiersin.org]

- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 6. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Hydrolysis and synthesis of thiamin triphosphate in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adenylate kinase-independent this compound accumulation under severe energy stress in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. j-jabs.umin.jp [j-jabs.umin.jp]

- 20. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

A Technical Guide to the Physiological Concentration of Thiamine Triphosphate in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine triphosphate (ThTP), a phosphorylated derivative of vitamin B1, has long been an enigmatic molecule within the central nervous system. While its more abundant precursor, thiamine diphosphate (ThDP), is well-established as a critical coenzyme in cerebral energy metabolism, the precise physiological role and concentration of ThTP remain areas of active investigation. This guide synthesizes current knowledge on the physiological concentration of ThTP in the brain, detailing its metabolic pathways, the rigorous analytical methodologies required for its quantification, and its potential functional significance. Designed for professionals in neuroscience and drug development, this document provides the technical foundation necessary to explore ThTP's role in neuronal health and disease.

Introduction: The Enigma of this compound in Neuronal Function

Thiamine and its phosphorylated derivatives are indispensable for healthy brain function.[1][2] Thiamine diphosphate (ThDP), representing about 80% of total thiamine in nervous tissues, is a vital cofactor for key enzymes in glucose and energy metabolism.[3] Thiamine deficiency leads to severe neurological consequences, underscoring the brain's high demand for this vitamin to sustain its metabolic activity.[1][4]

Far less abundant than ThDP is this compound (ThTP), a molecule whose function has eluded definitive characterization for decades.[5] Initially thought to be a specifically neuroactive compound, its presence has since been confirmed in most cell types, from bacteria to mammals.[5] In the brain, ThTP is primarily associated with neurons rather than glial cells.[3] While not a coenzyme in the classical sense, emerging evidence suggests ThTP may participate in cellular signaling pathways or modulate ion channel activity, hinting at a role beyond simple metabolism.[5][6] Understanding its precise physiological concentration is the first step in elucidating its function and its potential as a therapeutic target.

Physiological Concentrations of this compound in the Brain

Quantifying ThTP in the brain is analytically challenging due to its low abundance relative to ThDP. However, sensitive methods have established its consistent presence. In the human brain, ThTP accounts for approximately 1% of the total thiamine content.[7] Studies in various mammalian species have provided more detailed quantitative data, although values can vary based on the specific brain region and the analytical method employed.

Table 1: Reported Concentrations of Thiamine Derivatives in Mammalian Brain

| Species | Brain Region(s) | Thiamine (pmol/mg protein) | Thiamine Monophosphate (TMP) (pmol/mg protein) | Thiamine Diphosphate (ThDP) (pmol/mg protein) | This compound (ThTP) (pmol/mg protein) | Reference |

| Rat | Whole Brain | ~1.5 | ~1.0 | ~15.0 | ~0.1-0.3 | [8] |

| Rat | Cerebellum | - | - | - | Turnover rates suggest presence | [8] |

| Rat | Brainstem | - | - | - | Turnover rates suggest presence | [8] |

| Rat | Cerebral Cortex | - | - | - | Turnover rates suggest presence | [8] |

| Human | Postmortem Brain | - | - | ~10-20 nmol/g | ~0.1-0.2 nmol/g (~1% of total) | [7] |

Note: Concentrations are approximate and can vary. Direct comparison between studies is challenging due to differences in tissue preparation and analytical techniques.

The data indicate that ThTP is maintained at a low but stable concentration, suggesting a tightly regulated metabolic system. The turnover of thiamine esters is highest in the cerebellum, followed by the brainstem and cerebral cortex, indicating regional differences in thiamine metabolism.[8]

Cerebral Metabolism of this compound

The steady-state concentration of ThTP is governed by a balance of synthesis and hydrolysis. The pathways involved are distinct and occur in different subcellular compartments, providing multiple points of regulation.

Synthesis of ThTP

Two primary pathways for ThTP synthesis in the brain have been identified:

-

Mitochondrial Synthesis: A significant portion of brain ThTP is synthesized within mitochondria.[9] This process is uniquely coupled to the respiratory chain and requires a proton-motive force.[9] It utilizes ThDP and inorganic phosphate (Pi) and is energized by the oxidation of substrates like succinate, not by ATP hydrolysis.[9] This chemiosmotic mechanism suggests a potential link between ThTP levels and the mitochondrial energetic state.[5]

-

Cytosolic Synthesis: In the cytosol, ThTP can be formed from ThDP through a phosphate transfer from ATP, a reaction that can be catalyzed by adenylate kinase 1.[5]

Hydrolysis of ThTP

The degradation of ThTP is catalyzed by a highly specific cytosolic enzyme known as thiamine triphosphatase (ThTPase).[5] This enzyme hydrolyzes ThTP back to ThDP, playing a crucial role in controlling the cellular concentration of ThTP.[5] The activity of this enzyme appears to be correlated with the degree of cell differentiation and is predominantly neuronal in the brain.[7]

Diagram 1: ThTP Metabolism in a Neuron This diagram illustrates the primary pathways for the synthesis and degradation of this compound (ThTP) within a neuron, highlighting the distinct subcellular locations of these processes.

Caption: Key pathways of ThTP synthesis and hydrolysis in the brain.

Methodologies for ThTP Quantification in Brain Tissue

Accurate determination of ThTP concentration requires a robust and validated analytical workflow. The low endogenous levels of ThTP necessitate highly sensitive techniques, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection being the gold standard.

Causality Behind Experimental Choices

-

Immediate Processing: Brain tissue must be rapidly dissected and frozen (e.g., in liquid nitrogen) immediately post-mortem. This step is critical to halt enzymatic activity, particularly from phosphatases, that would otherwise rapidly degrade ThTP and alter its true physiological concentration.

-

Acidic Homogenization: Homogenization in a strong acid, typically trichloroacetic acid (TCA), serves two purposes.[10][11] First, it effectively precipitates proteins, including enzymes that could degrade thiamine esters. Second, it creates an acidic environment that enhances the stability of the thiamine compounds during extraction.

-

Pre-Column Derivatization: Thiamine and its phosphate esters are not naturally fluorescent. To achieve the high sensitivity required for detection, they are converted into highly fluorescent thiochrome derivatives.[10][12] This is accomplished by oxidation in an alkaline medium, commonly using potassium ferricyanide.[10][13] This chemical transformation is the cornerstone of the method's sensitivity.

-

Reversed-Phase HPLC: A C18 reversed-phase column is typically used for separation.[13] The mobile phase composition is optimized to resolve the different thiochrome derivatives (Thiochrome-ThTP, Thiochrome-ThDP, etc.) based on their polarity, allowing for their individual quantification in a single chromatographic run.

-

Fluorescence Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the thiochrome derivatives, providing excellent sensitivity and selectivity, minimizing interference from other biological molecules in the brain extract.[12]

Self-Validating Protocol: A Step-by-Step Workflow

The following protocol outlines a validated system for the quantification of ThTP in brain tissue.

-

Tissue Collection & Preparation:

-

Extraction:

-

Homogenize the frozen tissue in 15 volumes of ice-cold 10% (w/v) Trichloroacetic Acid (TCA).[10][11]

-

Vortex the homogenate vigorously for 1 minute.

-

Incubate on ice for 15 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[11]

-

Carefully collect the clear supernatant, which contains the thiamine esters.

-

-

Pre-Column Derivatization:

-

This step must be performed immediately before injection as thiochrome derivatives can be unstable.

-

In a microcentrifuge tube, mix a defined volume of the supernatant with an alkaline potassium ferricyanide solution (e.g., potassium ferricyanide dissolved in 15% NaOH).[10][13]

-

Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes).

-

Stop the reaction by adding an acid (e.g., phosphoric acid) to neutralize the solution.

-

-

HPLC Analysis:

-

Immediately inject a precise volume of the derivatized sample onto the HPLC system.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and an organic solvent like methanol.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection: Fluorescence detector (Excitation: ~365 nm, Emission: ~435 nm).

-

-

Data Analysis & Quantification:

-

Identify the peak corresponding to the thiochrome derivative of ThTP based on the retention time of a known standard.

-

Quantify the concentration by comparing the peak area to a calibration curve generated from ThTP standards processed through the same derivatization procedure.

-

Diagram 2: Workflow for ThTP Quantification This flowchart details the critical steps for the reliable quantification of this compound from brain tissue samples, emphasizing the importance of process controls for data integrity.

Caption: A validated workflow for brain ThTP quantification.

Functional Significance and Implications for Drug Development

While the precise role of ThTP is not fully understood, its unique metabolic characteristics and neuronal localization point to several potential functions.

-

Ion Channel Modulation: Early research suggested a link between ThTP metabolism and chloride permeability in membrane vesicles, hinting at a role in regulating anion channels.[6]

-

Cellular Signaling: The existence of a highly specific ThTPase suggests that ThTP levels are deliberately controlled, a hallmark of a signaling molecule.[5] It may act as a phosphate donor in uncharacterized signal transduction pathways.[3]

-

Energetic Sensor: Given that its synthesis in mitochondria is coupled to the respiratory chain, ThTP levels could potentially act as a sensor or signal of the cell's energetic status, independent of the ATP/ADP ratio.[5][9]

For drug development professionals, these possibilities are intriguing. Thiamine deficiency is implicated in neurodegenerative conditions like Wernicke-Korsakoff syndrome and has links to Alzheimer's disease.[1][14] If ThTP has a distinct neuroprotective or neuromodulatory role, understanding its regulation could open new therapeutic avenues. For instance, developing molecules that modulate ThTPase activity could provide a novel way to influence neuronal signaling or resilience to metabolic stress.

Conclusion

This compound is a low-abundance but consistently present metabolite in the brain, maintained at a physiological concentration of approximately 1% of the total thiamine pool. Its metabolism is tightly regulated through distinct mitochondrial and cytosolic pathways. Accurate quantification requires a meticulous and validated HPLC-based workflow, hinging on rapid sample processing and sensitive fluorescence detection. While its definitive function remains an open question, evidence points towards a potential role in neuronal signaling and energy sensing. Further research into the dynamics of brain ThTP concentration in both health and disease is critical and may unveil novel targets for therapeutic intervention in a range of neurological disorders.

References

-

Artimova, E. et al. (2010). This compound synthesis in rat brain occurs in mitochondria and is coupled to the respiratory chain. PubMed. Available at: [Link]

-

Hazell, A. S. et al. (2009). Thiamin deficiency and brain disorders. PubMed. Available at: [Link]

-

Bettendorff, L. et al. (1993). Metabolism of this compound in rat brain: correlation with chloride permeability. PubMed. Available at: [Link]

-

Bettendorff, L. & Wins, P. (2014). This compound: a ubiquitous molecule in search of a physiological role. PubMed. Available at: [Link]

-